

Difference between Tenofovir Impurity E and Impurity B

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Compound of Interest

Compound Name: *Tenofovir Disoproxil Fumarate IP
Impurity E*

Cat. No.: *B13868945*

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An In-Depth Technical Guide on the Core Differences Between Tenofovir Impurity E and Impurity B

Executive Summary

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, and ensuring its purity is paramount for patient safety and therapeutic efficacy. This technical guide provides a detailed comparative analysis of two critical process-related and degradation impurities: Tenofovir Impurity E and Tenofovir Impurity B. We will dissect their distinct chemical structures, explore their formation pathways, outline robust analytical methodologies for their detection and quantification, and discuss their regulatory context. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Tenofovir-based active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Impurity Profiling in Tenofovir API

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) administered as a prodrug, most commonly Tenofovir Disoproxil Fumarate, to improve oral bioavailability.[1] The manufacturing process of this complex molecule, along with its potential for degradation under various stress conditions, can lead to the formation of structurally similar impurities.[1][2][3] According to International Council for Harmonisation (ICH) guidelines, impurities in new drug products must be identified and quantified, as those present above a 0.1% threshold are considered potentially toxic and may impact the drug's safety and efficacy.[1] A thorough understanding of the impurity profile is therefore not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality. This guide focuses on two specified impurities, Impurity E and Impurity B, which differ significantly in their structure and origin.

Part 1: Chemical Identity and Structural Elucidation

The primary distinction between Tenofovir Impurity E and Impurity B lies in their chemical structure, specifically in the modifications to the parent Tenofovir molecule.

Tenofovir Impurity E: A Carbamate Derivative

Tenofovir Impurity E is identified as Mono-POC Tenofovir 6-Isopropyl Carbamate.[4] Its defining feature is the presence of an isopropyl carbamate group attached to the N6-amino position of the purine ring. This modification significantly alters the electronic and steric properties of the adenine base. Additionally, it is a "mono-POC" derivative, meaning one of the phosphonate's acidic protons is esterified with an isopropoxyloxycarbonyloxymethyl (POC) group, while the other remains a hydroxyl group.

Tenofovir Impurity B: A Mixed Phosphonate Ester

Tenofovir Impurity B is chemically known as Mono-POC Methyl Tenofovir.[5] It is a mixed phosphonate diester where one acidic proton of the phosphonate group is esterified with a POC group, and the other is esterified with a simple methyl group. Unlike Impurity E, the adenine ring in Impurity B remains unmodified. Due to the chiral center in the Tenofovir backbone and the stereogenic phosphorus atom, this impurity typically exists as a mixture of diastereomers.[5]

Comparative Structural and Chemical Data

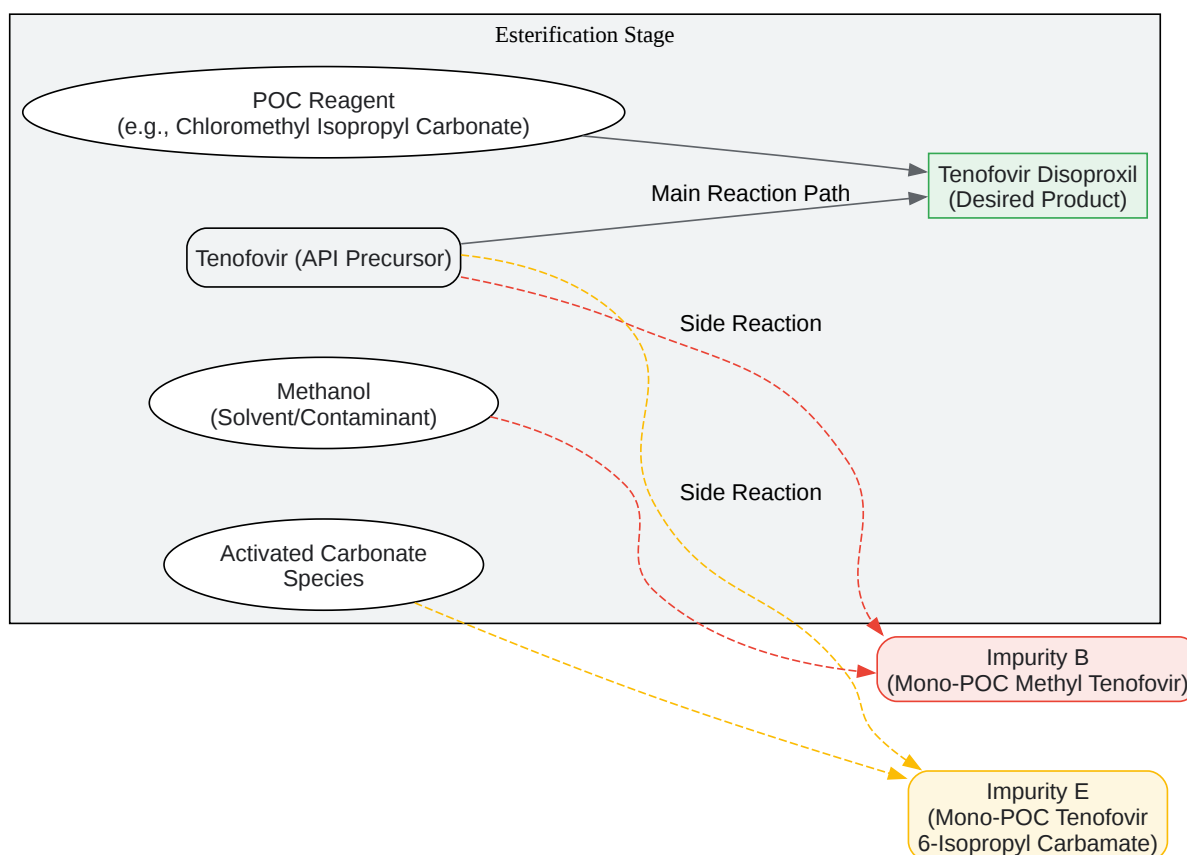
The table below summarizes the key chemical identifiers for these impurities.

Feature	Tenofovir Impurity E	Tenofovir Impurity B
Systematic Name	isopropyl (9-((2R)-2-((hydroxyl((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate[4]	(1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-λ5-phosphanonanoate[6]
Common Name	Mono-POC Tenofovir 6-Isopropyl Carbamate[4]	Mono-POC Methyl Tenofovir[5]
CAS Number	1244022-56-7[4][7]	1246812-16-7[5][6]
Molecular Formula	C18H28N5O9P[4][7]	C15H24N5O7P[5][6]
Molecular Weight	489.42 g/mol [4][7]	417.35 g/mol [5][6]
Key Structural Feature	Isopropyl carbamate on N6 of adenine; Mono-POC phosphonate	Unmodified adenine; Mixed methyl and POC phosphonate ester

Visualization of Chemical Structures

The following diagram illustrates the structural differences between the parent drug (Tenofovir Disoproxil), Impurity E, and Impurity B.

Tenofovir Disoproxil (Parent Drug)	Impurity E: Mono-POC Tenofovir 6-Isopropyl Carbamate <small>Key Feature: Carbamate on Adenine Ring</small>	Impurity B: Mono-POC Methyl Tenofovir <small>Key Feature: Mixed Methyl/POC Ester</small>
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Caption: Simplified formation pathways for Impurity E and Impurity B.

Part 3: Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is essential for accurately separating and quantifying these impurities from the Tenofovir API and from each other. Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the methods of choice. [8]

Chromatographic Principles and Method Parameters

The separation is achieved based on the differential polarity of the compounds. A C18 stationary phase is commonly employed, which retains non-polar compounds longer. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol, often run in a gradient elution mode to resolve all related substances effectively. [9] [10] Detection is performed using a UV detector, typically at 260 nm, which is the absorbance maximum for the purine chromophore. [10][11] The International Pharmacopoeia provides guidance on typical relative retention times (RRT), which are crucial for peak identification.

Compound	Typical Relative Retention Time (RRT)
Tenofovir Disoproxil (API)	1.00
Tenofovir Impurity E	0.76
Tenofovir Impurity B	0.80 and 0.81 (diastereomers)

(Source: WHO Draft Proposal for The International Pharmacopoeia)[12][13]

Experimental Protocol: Stability-Indicating UPLC Method

This protocol describes a general, self-validating workflow for the determination of Tenofovir impurities.

1. Reagent and Mobile Phase Preparation:

- Mobile Phase A: Prepare a 10mM ammonium acetate solution in water. Adjust pH to 4.5 with glacial acetic acid. Filter through a 0.22 μm filter.
- Mobile Phase B: Acetonitrile, HPLC grade.
- Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

2. Standard Solution Preparation:

- API Stock Solution: Accurately weigh and dissolve an appropriate amount of Tenofovir Disoproxil Fumarate Reference Standard (RS) in the diluent to obtain a concentration of ~ 1.0 mg/mL.
- Impurity Stock Solution: If available, prepare a stock solution containing Tenofovir Impurity E RS and Impurity B RS.
- System Suitability Solution (SSS): Spike the API Stock Solution with known amounts of Impurity E and Impurity B to achieve concentrations at the specification limit (e.g., 0.15%). This solution is used to verify the resolution and sensitivity of the system.

3. Sample Preparation:

- Accurately weigh and dissolve the Tenofovir Disoproxil Fumarate API sample in the diluent to obtain a final concentration of ~ 1.0 mg/mL.

4. Chromatographic Conditions:

- Instrument: UPLC system with a PDA/UV detector.
- Column: Acquity UPLC BEH C18, 1.7 μm , 2.1 x 100 mm (or equivalent).
- Column Temperature: 40°C. [11] * Autosampler Temperature: 8°C. [11] * Detection Wavelength: 260 nm. [11] * Injection Volume: 2 μL . [11] * Flow Rate: 0.35 mL/min. [11] * Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 60 | | 25.0 | 90 | | 27.0 | 90 | | 27.1 | 10 | | 30.0 | 10 |

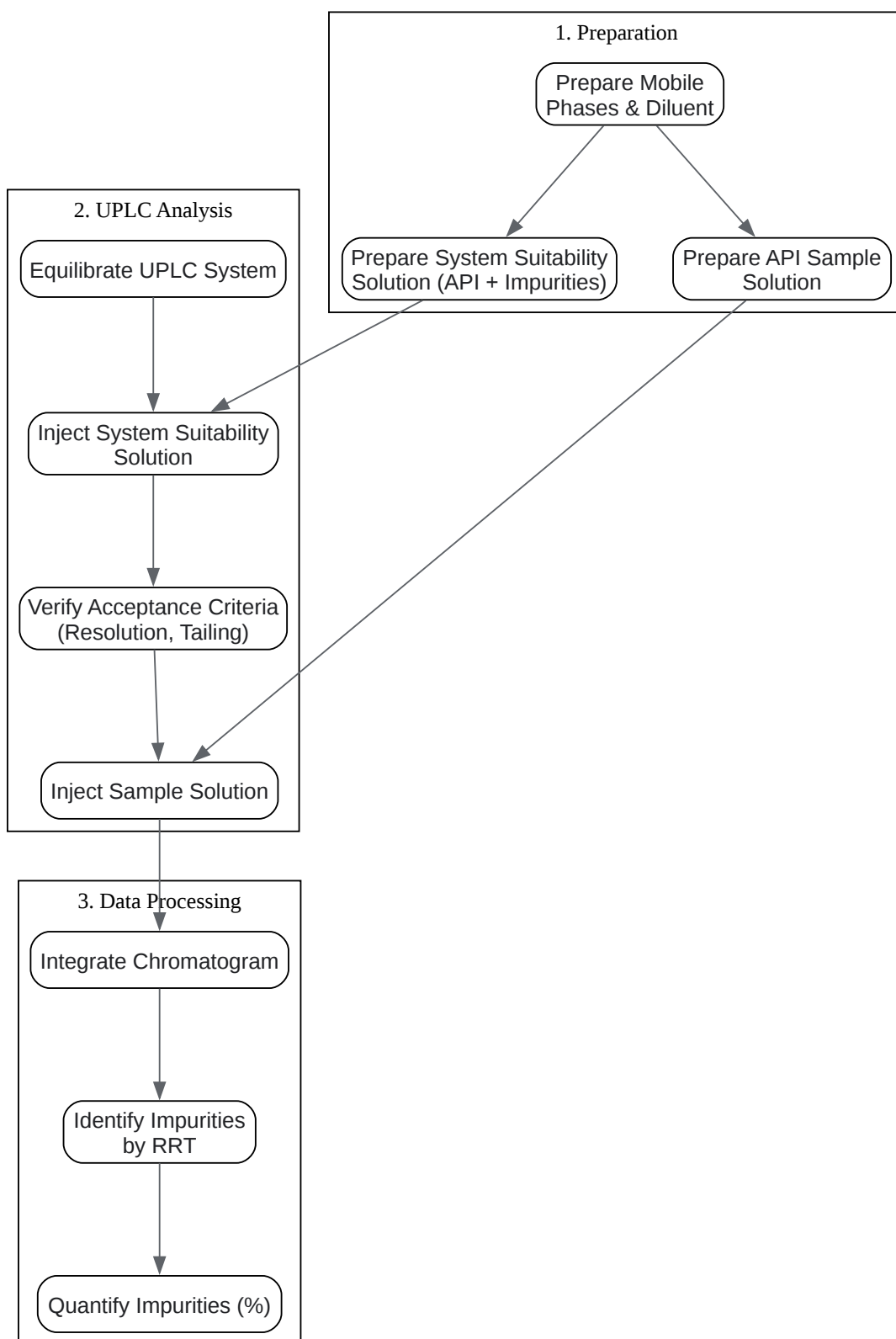
5. System Suitability and Acceptance Criteria:

- Inject the SSS.
- Resolution: The resolution between the Impurity B peaks and the Impurity E peak must be ≥ 1.5 .
- Tailing Factor: The tailing factor for the main Tenofovir Disoproxil peak should be ≤ 2.0 .
- Signal-to-Noise Ratio: The S/N ratio for the impurity peaks in the SSS should be ≥ 10 .

6. Analysis and Calculation:

- Inject the sample solution.
- Identify impurity peaks based on their RRTs relative to the main API peak.
- Calculate the percentage of each impurity using the external standard method, correcting for relative response factors (RRFs) if they are not equal to 1.0.

Analytical Workflow Visualization



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Caption: Standard workflow for UPLC-based impurity profiling.

Part 4: Regulatory Context and Pharmacopeial Standards

Both Impurity E and Impurity B are specified impurities in major pharmacopeias, including the United States Pharmacopeia (USP) and the International Pharmacopoeia (published by the WHO). [12][13][14] This designation means they must be monitored and controlled within strict limits for an API batch to be considered compliant. The limits are established based on toxicological data and the manufacturing process capability. Failure to control these impurities can result in batch rejection, regulatory action, and potential risks to patient health. The presence of Impurity B points to issues with solvent control during synthesis, while the presence of Impurity E may indicate insufficient control over reactive intermediates or potential degradation.

Conclusion

In summary, Tenofovir Impurity E and Impurity B are distinct entities with critical differences for the pharmaceutical scientist:

- **Structural Difference:** Impurity E is a carbamate derivative on the adenine ring, whereas Impurity B is a mixed methyl-POC ester of the phosphonate group.
- **Origin:** Impurity E can be both a synthesis byproduct and a degradant, while Impurity B is primarily a process-related impurity from the synthetic route.
- **Analytical Separation:** Their differing structures and polarities allow for effective separation via RP-HPLC, with established relative retention times for reliable identification.

A comprehensive understanding of these impurities is fundamental to developing a robust manufacturing process, validating a reliable analytical method, and ultimately ensuring the consistent quality and safety of Tenofovir Disoproxil Fumarate.

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